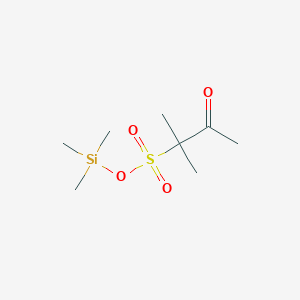
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is an organic compound characterized by the presence of a trimethylsilyl group attached to a sulfonate ester. This compound is notable for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate typically involves the reaction of 2-methyl-3-oxobutane-2-sulfonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate involves the formation of a stable intermediate through the interaction of the trimethylsilyl group with various functional groups. This intermediate can undergo further reactions to yield the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetate: Used in the protection of hydroxyl groups.
Uniqueness
Trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate is unique due to its specific structure, which combines the properties of a sulfonate ester with a trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
72458-52-7 |
|---|---|
Molecular Formula |
C8H18O4SSi |
Molecular Weight |
238.38 g/mol |
IUPAC Name |
trimethylsilyl 2-methyl-3-oxobutane-2-sulfonate |
InChI |
InChI=1S/C8H18O4SSi/c1-7(9)8(2,3)13(10,11)12-14(4,5)6/h1-6H3 |
InChI Key |
JQIRMQOBKLLWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


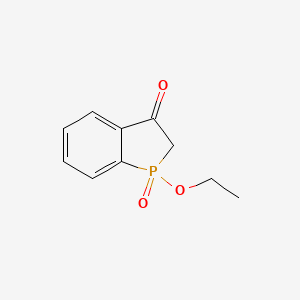
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
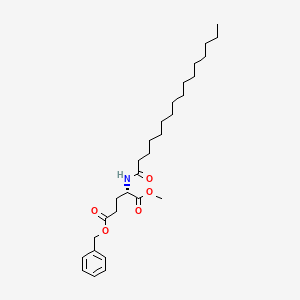
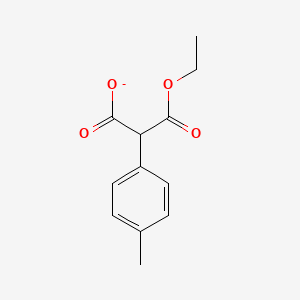
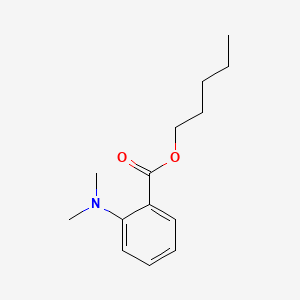
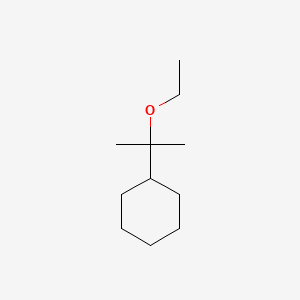

methanone](/img/structure/B14463638.png)
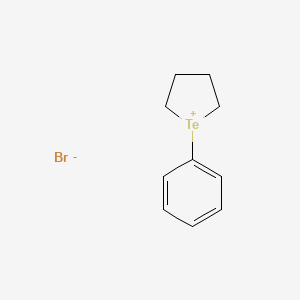
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
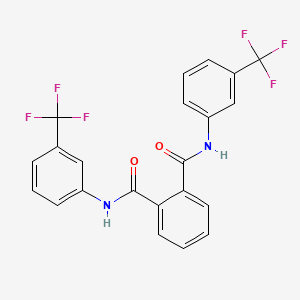
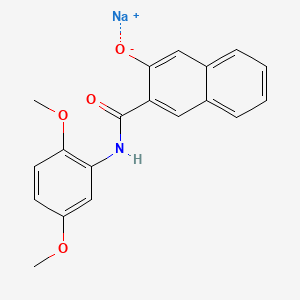
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
